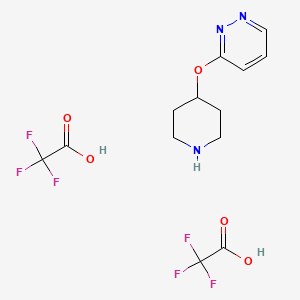
3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound consists of a pyridazine ring substituted with a piperidin-4-yloxy group and is stabilized as a bis(2,2,2-trifluoroacetate) salt. The presence of the piperidine and pyridazine moieties imparts significant chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) typically involves the following steps:
Formation of the Piperidin-4-yloxy Intermediate: This step involves the reaction of piperidine with an appropriate halogenated pyridazine derivative under basic conditions to form the piperidin-4-yloxy intermediate.
Salt Formation: The intermediate is then reacted with trifluoroacetic acid to form the bis(2,2,2-trifluoroacetate) salt. This step is crucial for stabilizing the compound and enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidin-4-yloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced piperidine derivatives.
科学的研究の応用
3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridazine moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
3-(Piperidin-4-yloxy)pyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.
4-(Piperidin-4-yloxy)pyridazine: Similar structure but with the piperidin-4-yloxy group at a different position on the pyridazine ring.
3-(Morpholin-4-yloxy)pyridazine: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) is unique due to the combination of the piperidine and pyridazine moieties, which confer distinct chemical reactivity and biological activity. The bis(2,2,2-trifluoroacetate) salt form enhances its stability and solubility, making it more suitable for various applications compared to its analogs.
特性
IUPAC Name |
3-piperidin-4-yloxypyridazine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2C2HF3O2/c1-2-9(12-11-5-1)13-8-3-6-10-7-4-8;2*3-2(4,5)1(6)7/h1-2,5,8,10H,3-4,6-7H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIAHXNQIKFMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F6N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2851741.png)
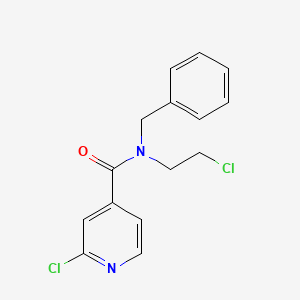
![3,4-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2851745.png)
![tert-butyl N-{1-[2-(4-methoxyphenyl)ethanethioyl]piperidin-4-yl}carbamate](/img/structure/B2851746.png)
![1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B2851747.png)
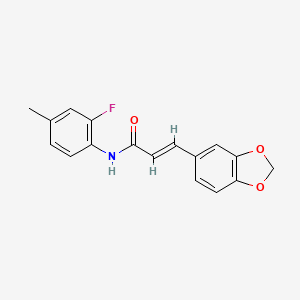
![1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2851751.png)
![4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2851753.png)
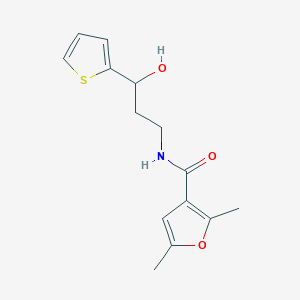
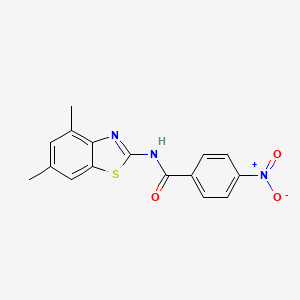
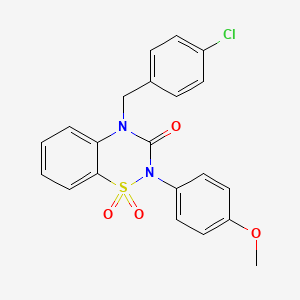
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2851759.png)
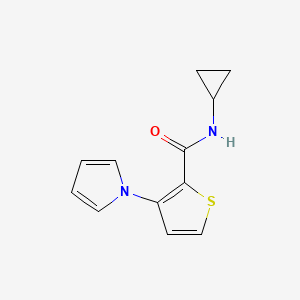
![1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2851761.png)
